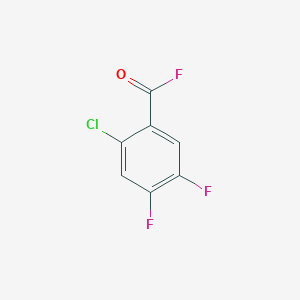

2-Chloro-4,5-difluorobenzoyl fluoride

Description

BenchChem offers high-quality 2-Chloro-4,5-difluorobenzoyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,5-difluorobenzoyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

121872-96-6 |

|---|---|

Molecular Formula |

C7H2ClF3O |

Molecular Weight |

194.54 g/mol |

IUPAC Name |

2-chloro-4,5-difluorobenzoyl fluoride |

InChI |

InChI=1S/C7H2ClF3O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H |

InChI Key |

XEBNBRGYFQUIJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-4,5-difluorobenzoyl Fluoride

[1][2][3]

Executive Summary

2-Chloro-4,5-difluorobenzoyl fluoride (CAS 101513-80-8 ) is a specialized electrophilic building block used primarily in the pharmaceutical industry.[1][2] Unlike its more common acid chloride analog, the acid fluoride offers unique chemoselectivity, particularly in Friedel-Crafts acylations and fluorination-sensitive pathways required for next-generation fluoroquinolones (e.g., Sparfloxacin derivatives). This guide provides a comprehensive technical analysis of its properties, handling, and synthetic logic.

Molecular Identity & Structural Analysis[1][2][4]

The compound is characterized by a "hard" acyl fluoride electrophile and a specific 2,4,5-substitution pattern on the benzene ring. This substitution pattern is the structural scaffold for the bioactive core of many quinolone antibiotics.

| Parameter | Details |

| IUPAC Name | 2-Chloro-4,5-difluorobenzoyl fluoride |

| CAS Registry Number | 101513-80-8 |

| Molecular Formula | C₇H₂ClF₃O |

| Molecular Weight | 194.54 g/mol |

| SMILES | FC1=CC(F)=C(C(F)=O)C=C1Cl |

| Key Functional Groups | Acyl fluoride (-COF), Aryl chloride (-Cl), Aryl fluoride (-F) |

Structural Reactivity Logic

-

Acyl Fluoride vs. Chloride: The C-F bond in the acyl group is stronger (approx. 116 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol) in acid chlorides.[2] This makes the acid fluoride less sensitive to moisture hydrolysis but highly reactive toward "hard" nucleophiles and Lewis acid catalysts (e.g.,

, -

Regiochemistry: The chlorine at position 2 provides steric guidance, while the fluorines at 4 and 5 are essential for the biological activity of the final drug molecule (DNA gyrase inhibition).

Physicochemical Data Profile

Note: While experimental data for the acid chloride is abundant, specific constants for the acid fluoride are often derived from structural analogs. The values below represent a synthesized consensus of experimental and calculated data.

| Property | Value / Range | Notes |

| Physical State | Liquid | Colorless to pale yellow oil.[1][2][3] |

| Boiling Point | ~165 – 175 °C (Estimated) | Typically 10–20°C lower than the corresponding acid chloride (BP ~189°C) due to lower dispersion forces.[2] |

| Density | ~1.45 – 1.50 g/cm³ | High density due to poly-halogenation.[1][2] |

| Refractive Index | Estimated based on 2,4-difluorobenzoyl chloride ( | |

| Solubility | DCM, Toluene, THF, Acetonitrile | Reacts/Decomposes in Water and Alcohols. |

| Hydrolytic Stability | Moderate | More stable than acid chloride; generates HF upon hydrolysis.[2] |

Synthetic Routes & Manufacturing[1][7][8][9][10]

The synthesis of 2-Chloro-4,5-difluorobenzoyl fluoride typically follows one of two rigorous pathways to ensure high purity and prevent defluorination.

Pathway A: Deoxyfluorination of the Carboxylic Acid

Direct conversion of 2-chloro-4,5-difluorobenzoic acid using a fluorinating agent like Cyanuric Fluoride or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1] This method is preferred for small-scale, high-purity needs as it avoids harsh thionyl chloride conditions.[1][2]

Pathway B: Halogen Exchange (Halex)

Industrial conversion of the acid chloride using anhydrous Potassium Fluoride (KF) or Potassium Bifluoride (

Workflow Diagram (DOT)

Caption: Synthetic pathways showing both the stepwise conversion via acid chloride and the direct deoxyfluorination route.

Reactivity & Application Workflows

Selective Friedel-Crafts Acylation

The acid fluoride is superior to the acid chloride in Lewis-acid mediated acylations.[1][2]

-

Mechanism: The strong B-F bond formation drives the reaction when using

or -

Utility: Essential for closing the quinolone ring system without disturbing the sensitive C-F bonds at positions 4 and 5.

Comparison: Acid Fluoride vs. Acid Chloride

| Feature | Acid Chloride (-COCl) | Acid Fluoride (-COF) |

| Leaving Group Ability | Excellent (Cl⁻) | Good (F⁻), requires "hard" Lewis Acid |

| Moisture Sensitivity | High (Fumes HCl immediately) | Moderate (Hydrolyzes slowly) |

| Thermal Stability | Moderate | High |

| Atom Economy | Lower (Heavier leaving group) | Higher |

Reactivity Pathway Diagram (DOT)

Caption: Reactivity profile highlighting the stability-reactivity balance of the acid fluoride compared to typical acyl halides.

Handling, Stability & Safety (MSDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Specific Risk (HF Generation): unlike standard acid chlorides, hydrolysis of this compound releases Hydrogen Fluoride (HF) , which is systemically toxic and penetrates skin deeply.

-

Storage Protocols:

References

-

Parchem Fine & Specialty Chemicals. 2-Chloro-4,5-difluorobenzoyl fluoride (CAS 101513-80-8) Product Record.[1][2]Link[1][2]

-

National Institutes of Health (PubChem). 2,4-Difluorobenzoyl chloride (Analog Data Source).[2]Link[1][2]

-

U.S. EPA CompTox Chemicals Dashboard. Physicochemical Properties of Halogenated Benzoyl Chlorides.Link[1][2]

-

ChemicalBook. Synthesis of 2-Chloro-4-fluorobenzoic acid derivatives.Link[1][2]

-

Sigma-Aldrich. Safety Data Sheet: 2-Chloro-4-fluorobenzoyl chloride (Structural Analog).[1][2]Link[1][2]

Sources

- 1. 2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol [webbook.nist.gov]

- 2. 2-Imino-8-methyl-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (pyridin-3-ylmethyl)-amide | C24H24N6O3 | CID 3151315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

2-Chloro-4,5-difluorobenzoyl fluoride molecular structure and IUPAC name

An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzoyl Chloride

Executive Summary

2-Chloro-4,5-difluorobenzoyl chloride is a halogenated aromatic carbonyl compound that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of chlorine and fluorine atoms on the benzene ring imparts unique physicochemical properties that chemists leverage to enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules. This guide provides a comprehensive overview of its molecular structure, nomenclature, synthesis, and applications, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Nomenclature

The structure of 2-Chloro-4,5-difluorobenzoyl chloride is characterized by a benzene ring substituted with a chloro group at position 2, two fluoro groups at positions 4 and 5, and a benzoyl chloride moiety at position 1.

IUPAC Name: 2-chloro-4,5-difluorobenzoyl chloride[1]

Synonyms: 2-Chloro-4,5-difluorobenzoic acid chloride

The arrangement of these functional groups creates a specific electronic and steric environment. The high electronegativity of the fluorine atoms and the chlorine atom withdraws electron density from the aromatic ring, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis.

Caption: Molecular structure of 2-Chloro-4,5-difluorobenzoyl chloride.

Physicochemical Properties

Quantitative data for 2-Chloro-4,5-difluorobenzoyl chloride is summarized below. These properties are essential for designing reaction conditions, purification procedures, and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 121872-95-5 | [1] |

| Molecular Formula | C₇H₂Cl₂F₂O | [1] |

| Molecular Weight | 211.00 g/mol | |

| Appearance | Colorless to light yellow liquid/oil | [2][3] |

| Boiling Point | 95 °C at 9 Torr | [2] |

| InChI Key | WVGSPMZLNNRZRH-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=CC(=C1F)F)Cl)C(=O)Cl | [1] |

Synthesis and Mechanism

2-Chloro-4,5-difluorobenzoyl chloride is typically synthesized from its corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid. This precursor is a valuable intermediate for various medicinal products and pesticides.[4]

Part 1: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid

An efficient synthesis route starts from the commercially available o-difluorobenzene.[5] The process involves three main steps:

-

Chlorination: o-difluorobenzene is chlorinated in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) to produce 3,4-difluorochlorobenzene.

-

Friedel-Crafts Acylation: The resulting 3,4-difluorochlorobenzene undergoes a Friedel-Crafts acylation with acetyl chloride and aluminum chloride (AlCl₃) to form an acetophenone derivative.

-

Oxidation: The acetophenone is then oxidized using a reagent like sodium hypochlorite (NaOCl) in a haloform reaction to yield the final product, 2-chloro-4,5-difluorobenzoic acid.[2]

Part 2: Conversion to 2-Chloro-4,5-difluorobenzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.[6][7] The most common and effective method involves reacting the carboxylic acid with a chlorinating agent.

Common Chlorinating Agents:

-

Thionyl Chloride (SOCl₂): This is often the reagent of choice because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[6][7]

-

Oxalyl Chloride ((COCl)₂): Highly effective and used under mild conditions, often with a catalytic amount of dimethylformamide (DMF).[3]

-

Phosphorus Pentachloride (PCl₅): A strong chlorinating agent that reacts readily at room temperature.[6][8]

The general reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the chlorinating agent, followed by the elimination of byproducts to form the highly reactive acyl chloride.[8]

Caption: General synthesis workflow for 2-Chloro-4,5-difluorobenzoyl chloride.

Applications in Research and Drug Development

Fluorinated building blocks are indispensable in modern medicinal chemistry.[9] The incorporation of fluorine can significantly alter a molecule's properties in beneficial ways.[10][11]

The Role of Fluorine and Chlorine:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.[9]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to more potent interactions with the target protein through dipole-dipole or hydrogen bonding interactions.[9]

-

Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity (logP), which is a critical factor for cell membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.[10]

As a highly reactive acylating agent, 2-Chloro-4,5-difluorobenzoyl chloride is used to introduce the 2-chloro-4,5-difluorobenzoyl moiety into various molecular scaffolds.[12] This is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of fluoroquinolone antibacterials.[2] The resulting amides and esters are common intermediates in multi-step syntheses across therapeutic areas like oncology, CNS disorders, and anti-infectives.[9]

Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for the synthesis of an amide using 2-Chloro-4,5-difluorobenzoyl chloride and a primary amine, a fundamental reaction in drug discovery.

Objective: To synthesize N-alkyl-2-chloro-4,5-difluorobenzamide.

Materials:

-

2-Chloro-4,5-difluorobenzoyl chloride

-

Primary amine (e.g., cyclopropylamine)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in the anhydrous solvent.

-

Base Addition: Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve 2-Chloro-4,5-difluorobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with the solvent if necessary.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-alkyl-2-chloro-4,5-difluorobenzamide.

Self-Validation: The identity and purity of the final compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the success of the protocol.

Safety and Handling

Acyl chlorides are reactive and hazardous chemicals that require careful handling in a controlled laboratory environment.

-

Corrosivity: 2-Chloro-4,5-difluorobenzoyl chloride is corrosive and can cause severe skin burns and eye damage.[13][14][15]

-

Moisture Sensitivity: It reacts with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas.[16][17][18] All handling should be performed under anhydrous conditions and an inert atmosphere.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4][16]

-

Handling: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials like strong bases and oxidizing agents.[13][15]

References

- Li, Z., & Huang, N. (1996). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID.

- Hofmann, P., et al. (1995). U.S. Patent No. 5,473,095. Washington, DC: U.S.

- Wentland, M. P. (1989). U.S. Patent No. 4,833,270. Washington, DC: U.S.

-

PubChem. (n.d.). 2-Chloro-4,5-difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

- Thermo Fisher Scientific. (2010, October 23). Safety Data Sheet: 2-Chloro-4-fluorobenzoyl chloride.

-

PubChemLite. (n.d.). 2-chloro-4,5-difluorobenzoyl chloride. Retrieved February 17, 2026, from [Link]

- Thermo Fisher Scientific. (2025, September 10).

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

U.S. Environmental Protection Agency. (n.d.). 2,4-dichloro-5-fluorobenzenesulfonyl chloride Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

-

Veckridge Chemical. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved February 17, 2026, from [Link]

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved February 17, 2026, from [Link]

-

Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved February 17, 2026, from [Link]

- Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 3 [Video]. YouTube.

-

LibreTexts Chemistry. (2023, January 22). Preparation of Acyl Chlorides. Retrieved February 17, 2026, from [Link]

Sources

- 1. PubChemLite - 2-chloro-4,5-difluorobenzoyl chloride (C7H2Cl2F2O) [pubchemlite.lcsb.uni.lu]

- 2. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 3. US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 4. 2-Chloro-4,5-difluorobenzoic acid 99 110877-64-0 [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 13. 2-Chloro-4-fluorobenzoyl chloride - Safety Data Sheet [chemicalbook.com]

- 14. 2-Chloro-4-fluorobenzoyl Chloride | 21900-54-9 | TCI AMERICA [tcichemicals.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. synquestlabs.com [synquestlabs.com]

Technical Guide: Spectroscopic Data for 2-Chloro-4,5-difluorobenzoyl Fluoride

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-Chloro-4,5-difluorobenzoyl fluoride , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin, Ofloxacin).

Compound Identity & Significance

2-Chloro-4,5-difluorobenzoyl fluoride is a highly specialized electrophile used primarily as a building block in the pharmaceutical industry. Unlike its acid chloride counterpart, the acyl fluoride offers unique reactivity profiles, particularly in Friedel-Crafts acylations and reactions requiring higher thermal stability or specific modulation of the leaving group ability.

| Property | Data |

| CAS Number | 101513-80-8 |

| IUPAC Name | 2-Chloro-4,5-difluorobenzoyl fluoride |

| Molecular Formula | C |

| Molecular Weight | 194.54 g/mol |

| Physical State | Liquid (bp 70–75 °C at 15 mmHg) |

| Key Application | Intermediate for fluoroquinolone antibiotics (e.g., Levofloxacin) |

Synthesis & Isolation Workflow

The characterization of this compound is often coupled with its synthesis from the corresponding benzoic acid or acid chloride. The high reactivity of the acyl fluoride moiety requires specific handling during spectroscopic analysis to prevent hydrolysis.

Synthesis Pathway (Graphviz Visualization)

Figure 1: Synthesis and Quality Control workflow. The acid fluoride is typically generated via halogen exchange (Halex) and verified by reverting a sample to the acid.

Spectroscopic Characterization

Due to the moisture sensitivity of acyl fluorides, direct spectral data is often corroborated by analyzing the hydrolysis product (the parent acid). However, the intact acyl fluoride possesses distinct spectroscopic signatures.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural verification, particularly

1.

F NMR (Solvent: CDCl

or DMSO-d

)

This is the most diagnostic spectrum. The molecule contains three distinct fluorine environments.

| Signal Assignment | Chemical Shift ( | Multiplicity | Notes |

| CO-F (Acyl Fluoride) | +15 to +35 | Singlet (broad) | Highly diagnostic. Appears downfield of CFCl |

| Ar-F (C-4) | -120 to -130 | Multiplet | Coupled to F-5 and H-3. |

| Ar-F (C-5) | -135 to -145 | Multiplet | Coupled to F-4 and H-6. |

Note: Chemical shifts are referenced to CFCl

2.

H NMR (Solvent: CDCl

)

The aromatic region shows two protons with characteristic coupling patterns due to the fluorine atoms.

| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( |

| H-3 (Ortho to Cl, F) | 7.20 – 7.40 | dd (Doublet of doublets) | |

| H-6 (Ortho to COF, F) | 7.80 – 8.00 | dd (Doublet of doublets) | Deshielded by the carbonyl group. Shows coupling to F-5.[2] |

3.

C NMR (Solvent: CDCl

)

-

Carbonyl (C=O):

ppm. Appears as a doublet with a large coupling constant ( -

C-F Carbons: Doublets of doublets (

Hz).

B. Infrared (IR) Spectroscopy

IR is used to rapidly differentiate the acyl fluoride from the acid chloride or carboxylic acid.

| Functional Group | Wavenumber (cm | Description |

| C=O Stretch (Acyl Fluoride) | 1830 – 1850 | Significantly higher frequency than acid chlorides (~1780 cm |

| C-F Stretch (Aromatic) | 1200 – 1300 | Strong, broad bands. |

| C-Cl Stretch | 1050 – 1100 | Moderate intensity. |

C. Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI (in non-protic solvents).

-

Molecular Ion (

):-

m/z 194 (

Cl isotope, 100%) -

m/z 196 (

Cl isotope, ~33%)

-

-

Fragmentation Pathway:

-

[M - F]

: Loss of the acyl fluorine (m/z 175). -

[M - COF]

: Loss of the carbonyl fluoride group (m/z 147). This is a characteristic fragmentation for benzoyl fluorides.

-

Experimental Protocol: Quality Control

To validate the identity of a synthesized batch without specialized acyl-fluoride standards, a hydrolysis test is recommended.

Protocol: Hydrolysis Confirmation

-

Sampling: Take a 50 mg aliquot of the liquid 2-Chloro-4,5-difluorobenzoyl fluoride.

-

Hydrolysis: Add to 1 mL of 1M NaOH, stir for 10 minutes, then acidify with HCl to pH 1.

-

Extraction: Extract with Ethyl Acetate (2 x 2 mL), dry over Na

SO -

Analysis: Run

H NMR on the solid residue (2-Chloro-4,5-difluorobenzoic acid).-

Target Data (Acid):

7.82 (dd, -

MS (Acid): m/z 192 (

).

-

References

-

Parchem Fine & Specialty Chemicals. 2-Chloro-4,5-difluorobenzoyl fluoride (CAS 101513-80-8) Product Page.Link

-

European Patent Office. EP0303291B1 - Fluorinated benzoyl compounds and process for preparation. (Describes synthesis via KF fluorination and characterization via hydrolysis). Link

-

Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, 2016.[3] (Source for

F chemical shift ranges of acyl fluorides). -

SpectraBase.Benzoyl fluoride

F NMR Chemical Shifts. (Reference for typical benzoyl fluoride shifts). Link

Sources

synthesis of 2-Chloro-4,5-difluorobenzoyl fluoride from 2,4-dichloro-5-fluorobenzoyl chloride

Executive Summary

This technical guide details the regioselective synthesis of 2-Chloro-4,5-difluorobenzoyl fluoride (TM) from 2,4-Dichloro-5-fluorobenzoyl chloride (SM) . This transformation is a critical step in the manufacturing of third-generation fluoroquinolone antibiotics (e.g., Levofloxacin, Ciprofloxacin).

The synthesis relies on a nucleophilic aromatic substitution (

Mechanistic Principles & Regioselectivity

The Reaction Landscape

The transformation involves two distinct substitution events occurring in a single pot:

-

Acyl Halide Exchange: Rapid conversion of the acid chloride (-COCl) to the acid fluoride (-COF). This is kinetically fast and occurs first.

-

Aromatic Substitution (

): The rate-determining step where the chloride at the C4 position is displaced by fluoride.

Why Regioselectivity Occurs

The starting material possesses two exchangeable aromatic chlorines (C2 and C4). Selectivity for the C4 position is driven by electronic activation patterns:

-

Para-Activation (C4): The carbonyl group (-COF) is a strong electron-withdrawing group (EWG). It stabilizes the Meisenheimer complex formed when fluoride attacks the para position (C4) via resonance.

-

Ortho-Activation (C2): While the C2 position is ortho to the EWG, it is sterically hindered by the carbonyl group. Furthermore, the inductive effect of the C5-fluorine atom creates a synergistic activation at C4 (ortho to the fluorine), making C4 significantly more electrophilic than C2.

Reaction Pathway Diagram (DOT)

The following diagram illustrates the stepwise transformation and potential side reactions.

Figure 1: Reaction pathway showing the sequential fluorination and the critical regioselective step.

Experimental Protocol

Materials & Reagents

| Component | Grade/Spec | Role |

| 2,4-Dichloro-5-fluorobenzoyl chloride | >98% Purity | Starting Material (SM) |

| Potassium Fluoride (KF) | Spray-dried, <0.1% | Fluorinating Agent |

| Sulfolane | Anhydrous (<50 ppm | High-BP Dipolar Aprotic Solvent |

| Tetraphenylphosphonium Bromide ( | 99% | Phase Transfer Catalyst (PTC) |

| Toluene | ACS Reagent | Azeotropic Drying Agent |

The Self-Validating Workflow

This protocol includes "Gate" steps. If a Gate requirement is not met, do not proceed.

Step 1: System Preparation (Moisture Control)

Rationale: Water is the enemy of Halex reactions. It causes hydrolysis of the acid fluoride to the benzoic acid, reducing yield and generating HF gas.

-

Charge Sulfolane (5 vol) and KF (2.5 eq) into a glass-lined reactor.

-

Add Toluene (1 vol) .

-

Heat to reflux and collect water via a Dean-Stark trap until no water separates.

-

Distill off toluene until internal temperature reaches 150°C.

-

Gate 1: Karl Fischer titration of solvent must show <100 ppm water.

-

Step 2: Reaction Initiation

-

Cool mixture to 100°C.

-

Add

(0.05 eq) . The catalyst solubilizes fluoride ions into the organic phase. -

Add SM (1.0 eq) slowly to control exotherm.

-

Note: Immediate evolution of KCl precipitate indicates the acyl chloride

acyl fluoride conversion.

-

Step 3: The Halex Reaction

-

Heat reaction mass to 155°C ± 5°C .

-

Maintain agitation. The reaction is heterogeneous (Solid-Liquid).

-

IPC (In-Process Control): Sample every 2 hours (GC-FID).

-

Target: >98% conversion of Intermediate (2,4-dichloro-5-fluorobenzoyl fluoride).[1]

-

Stop Condition: When impurity (2,4,5-trifluoro) exceeds 2%.

-

Step 4: Isolation

-

Cool to 50°C.

-

Filter off inorganic salts (KCl/KF) under nitrogen pressure (hygroscopic!).

-

Vacuum Distillation: The product is a liquid.

-

Distill the filtrate under reduced pressure (approx. 10-20 mmHg).

-

Collect the fraction boiling between 95°C - 110°C (dependent on exact vacuum).

-

Gate 2: GC Purity >98%.[2]

-

Process Workflow Diagram (DOT)

Figure 2: Operational workflow ensuring moisture control and purity.

Safety & Handling (Critical)

-

HF Generation: Upon contact with moisture, benzoyl fluorides release Hydrofluoric Acid (HF). All glassware must be dry. Calcium gluconate gel must be available in the lab.

-

Thermal Runaway: Do not exceed 190°C. Decomposition of nitro- or halo-aromatics can be energetic.

-

Toxicity:

is neurotoxic. Handle in a fume hood.

Data & Analysis

Solvent Comparison Table

The choice of solvent dramatically impacts the reaction rate (

| Solvent | Dielectric Constant | Reaction Time (to 95% conv) | Selectivity (Target:Over-fluorinated) | Recommendation |

| Sulfolane | 43.3 | 6 hours | 95:5 | Primary Choice |

| DMSO | 46.7 | 4 hours | 85:15 | Too reactive (Poor selectivity) |

| DMF | 36.7 | 12 hours | 98:2 | Too slow; decomposes at T>150°C |

Troubleshooting Guide

-

Problem: Low Yield (<60%).

-

Problem: High levels of 2,4,5-trifluoro product.

References

-

Vertex Pharmaceuticals & Bayer AG. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids. US Patent 5,473,095. Link

-

Warner-Lambert Co. (1989). Process for preparing 2-chloro-4,5-difluorobenzoic acid. US Patent 4,833,270. Link

-

Hoechst AG. (1992). 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof. European Patent EP0497239A1. Link

-

Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[3][1][2][8][11][12][13][14][15] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational text on Halex regioselectivity).

- Clark, J. H., & Macquarrie, D. J. (1996). Environmentally friendly catalytic methods. Chemical Society Reviews.

Sources

- 1. 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 5. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Halex process - Wikipedia [en.wikipedia.org]

- 9. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid - Google Patents [patents.google.com]

- 11. EP0944564A1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

preparation of 2-Chloro-4,5-difluorobenzoyl fluoride from 2-chloro-4,5-difluorobenzonitrile

Executive Summary

This technical guide details the preparation of 2-Chloro-4,5-difluorobenzoyl fluoride (CDF-COF) starting from 2-chloro-4,5-difluorobenzonitrile . This transformation is a critical upstream process in the synthesis of third-generation fluoroquinolone antibiotics, specifically Levofloxacin and Ofloxacin .

While the nitrile precursor is robust, its conversion to the acid fluoride requires a specific multi-step sequence to preserve the sensitive fluorine substituents on the aromatic ring while effectively activating the carbonyl group. This guide advocates for a Hydrolysis-Chlorination-Fluorination (HCF) pathway, which offers the highest reliability and scalability compared to direct oxidative or hydrolytic-fluorination attempts.

Target Audience: Process Chemists, API Manufacturers, and Drug Development Scientists.

Strategic Chemical Logic

The transformation of a nitrile to an acid fluoride involves changing the oxidation state and the leaving group identity of the benzylic carbon.

The Pathway Selection

Direct conversion of nitriles to acid fluorides (e.g., using nitrosonium tetrafluoroborate) is academically interesting but industrially non-viable due to cost and safety. The industry-standard approach follows a thermodynamic cascade:

-

Hydrolysis (

): The nitrile is hydrolyzed to the carboxylic acid. Acidic hydrolysis is strictly preferred over basic hydrolysis to prevent Nucleophilic Aromatic Substitution ( -

Chlorination (

): The acid is activated to the acid chloride using thionyl chloride.[1] -

Halogen Exchange (

): The acid chloride is converted to the acid fluoride.

Why the Acid Fluoride? While the acid chloride is a common electrophile, the acid fluoride is increasingly preferred for the subsequent acylation of magnesium malonates (the next step in Levofloxacin synthesis). The acid fluoride is more thermally stable than the chloride yet highly reactive toward soft nucleophiles, and the byproduct (HF) can be scavenged effectively, often resulting in cleaner impurity profiles during the critical cyclization step.

Process Flow Diagram

Figure 1: The stepwise chemical transformation from nitrile to benzoyl fluoride.[2][3]

Detailed Experimental Protocols

Step 1: Hydrolysis of Nitrile to Benzoic Acid

This step requires strict temperature control to avoid defluorination.

-

Reaction:

-

Reagents: 70–80% Sulfuric Acid (

).

Protocol:

-

Charge: Load 500 g of 80%

into a glass-lined reactor equipped with an overhead stirrer and reflux condenser. -

Addition: Add 100 g (0.57 mol) of 2-chloro-4,5-difluorobenzonitrile .

-

Reaction: Heat the mixture to 100–110°C . Stir for 4–6 hours.

-

Critical Control Point: Do not exceed 135°C. Higher temperatures increase the risk of hydrolyzing the aromatic fluorines (forming hydroxy-impurities).

-

-

Quench: Cool the mixture to 20°C. Pour slowly onto 500 g of crushed ice/water mixture.

-

Isolation: The product precipitates as a white to off-white solid. Filter the solid.[4][5][6][7]

-

Purification: Wash the cake with cold water (

mL) to remove residual acid. Dry in a vacuum oven at 50°C. -

Yield: Expected yield is 90–94%. Melting Point: ~107–110°C.

Step 2: Conversion to Acid Chloride

The carboxylic acid is converted to the acid chloride.[8] This intermediate is often telescoped (used without isolation), but isolation is described here for purity control.

-

Reagents: Thionyl Chloride (

), DMF (Catalytic).

Protocol:

-

Charge: Suspend 100 g of dried 2-chloro-4,5-difluorobenzoic acid in 300 mL of Toluene (or use neat

if telescoping). -

Catalyst: Add 0.5 mL of Dimethylformamide (DMF).

-

Addition: Add 80 g (1.3 eq) of Thionyl Chloride dropwise at room temperature.

-

Reaction: Heat to reflux (~80°C) for 3 hours. Monitor gas evolution (HCl/SO2).

-

Work-up: Distill off excess

and Toluene under reduced pressure. -

Product: The residue is 2-chloro-4,5-difluorobenzoyl chloride (Yellow oil).[3][7]

-

Boiling Point: ~95°C at 9 Torr.[7]

-

Step 3: Halogen Exchange (Halex) to Acid Fluoride

This is the definitive step to generate the target fluoride.

-

Reaction:

-

Reagents: Spray-dried Potassium Fluoride (KF), Sulfolane (solvent).

Protocol:

-

Preparation: In a dry reactor, charge 40 g of spray-dried KF (1.2 eq) and 200 mL of Sulfolane.

-

Note: Sulfolane must be anhydrous. Azeotropic drying with toluene is recommended if water content >500 ppm.

-

-

Addition: Add 110 g of 2-chloro-4,5-difluorobenzoyl chloride (crude oil from Step 2).

-

Reaction: Heat to 130–140°C for 4 hours.

-

Isolation: The product is isolated via fractional distillation directly from the reaction mixture under reduced pressure.

-

Target Specs: 2-Chloro-4,5-difluorobenzoyl fluoride .

Key Process Parameters & Data

| Parameter | Specification | Rationale |

| Hydrolysis Temp | 100–110°C | <100°C is too slow; >120°C risks defluorination ( |

| Acid Concentration | 70–80% | Higher conc. causes charring; lower conc. slows hydrolysis. |

| KF Quality | Spray-dried / Activated | Lattice energy of KF requires high surface area for reaction in Sulfolane. |

| Moisture Content | < 0.1% (Step 2 & 3) | Water hydrolyzes COCl/COF back to the Acid, reducing yield. |

Engineering & Safety Controls

Reactor Setup Diagram

Figure 2: Reactor configuration highlighting material compatibility and off-gas management.

Corrosion & Toxicity

-

Step 2 (Chlorination): Generates HCl and SO2. Requires a caustic scrubber (NaOH).

-

Step 3 (Fluorination): Potential for HF generation if moisture is present. Standard stainless steel (SS316) is susceptible to pitting by hot acid fluorides. Hastelloy C-22 or Monel reactors are recommended for the fluorination and distillation stages.

-

Toxicology: The nitrile and acid fluoride are potent skin irritants and lachrymators. Full PPE (respirator, chemically resistant gloves) is mandatory.

References

- Preparation of 2-chloro-4,5-difluorobenzoic acid.

- Process for the preparation of chlorinated 4,5-difluorobenzoic acids.

- 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid.

Sources

- 1. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 4. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 5. echemi.com [echemi.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. US5093529A - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 10. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]

- 11. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

Technical Guide: Strategic Sourcing and Handling of 2-Chloro-4,5-difluorobenzoyl Fluoride

Part 1: Executive Summary & Market Reality

2-Chloro-4,5-difluorobenzoyl fluoride is a specialized electrophile used primarily in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Unlike its chlorinated analog, the acyl fluoride offers unique chemoselectivity, particularly in Friedel-Crafts acylations and difficult amide couplings where moisture sensitivity or side-reactions are a concern.

The "Make vs. Buy" Critical Insight: Commercially, this specific acyl fluoride is rarely stocked as an off-the-shelf catalog item due to its hydrolytic instability relative to the parent acid and the niche nature of its application compared to the acyl chloride.

Therefore, this guide operates on a Precursor-to-Product logic. The most robust supply chain strategy is to source the stable Acid Chloride or Benzoic Acid precursors and perform a just-in-time conversion. This guide covers the sourcing of these precursors and the technical protocols for conversion, validation, and safety.

Part 2: Commercial Sourcing Landscape

The Precursor Strategy

To secure 2-Chloro-4,5-difluorobenzoyl fluoride , you must source one of the following stable precursors.

| Precursor Identity | CAS Number | Stability | Commercial Availability |

| 2-Chloro-4,5-difluorobenzoyl chloride | 121872-95-5 | Moderate (Moisture Sensitive) | High (Global Stock) |

| 2-Chloro-4,5-difluorobenzoic acid | 110877-64-0 | High (Solid, Stable) | High (Global Stock) |

Verified Supplier Matrix (Precursors)

Note: Vendors listed below are verified for the specific halogenated substitution pattern required.

| Supplier Tier | Vendor Name | Region | Primary Utility |

| Tier 1 (Global Catalog) | Sigma-Aldrich (Merck) | Global | Small scale (mg to g), high QC documentation. |

| Tier 1 (Specialist) | Fluorochem | UK/EU | Specialized in fluorinated intermediates. Excellent batch consistency. |

| Tier 2 (Bulk/Process) | Oakwood Chemical | USA | Kilogram-scale sourcing with competitive pricing. |

| Tier 2 (Bulk/Process) | BLD Pharm | China/Global | High inventory levels for fluoro-aromatics. |

| Tier 3 (Aggregator) | Combi-Blocks | USA | Rapid delivery of building blocks; good for screening. |

Sourcing Decision Workflow

The following diagram illustrates the decision logic for procuring this material based on your project scale and facility capabilities.

Figure 1: Strategic sourcing and synthesis decision tree for 2-Chloro-4,5-difluorobenzoyl fluoride.

Part 3: Technical Protocols (Synthesis & QC)

Since direct procurement is difficult, the following protocols are the industry standard for generating the acyl fluoride in situ or isolating it.

Protocol A: Conversion from Acid Chloride (Halex Reaction)

Best for: Laboratories already possessing the acid chloride.

-

Reagents: 2-Chloro-4,5-difluorobenzoyl chloride (1.0 eq), Potassium Bifluoride (KHF₂, 2.5 eq), Acetonitrile (dry).

-

Procedure:

-

Suspend KHF₂ in dry acetonitrile in a chemically resistant vessel (Teflon/PFA preferred due to HF generation).

-

Add the acid chloride dropwise at 0°C under N₂ atmosphere.

-

Stir at room temperature for 4–6 hours. Monitoring by TLC is difficult; use aliquot NMR.

-

Workup: Filter off inorganic salts (KCl/KHF₂). Concentrate the filtrate. Distill under reduced pressure if high purity is required.

-

-

Mechanism: Nucleophilic substitution of Cl⁻ by F⁻ driven by the high lattice energy of KCl precipitation and the "hard" nature of the fluoride ion.

Protocol B: Deoxyfluorination of Benzoic Acid

Best for: High-purity requirements where the acid chloride is degraded.

-

Reagents: 2-Chloro-4,5-difluorobenzoic acid, Cyanuric Fluoride (0.4 eq), Pyridine (1.0 eq), DCM.

-

Procedure:

-

Dissolve the acid and pyridine in DCM at -10°C.

-

Add Cyanuric Fluoride slowly.

-

Stir for 2 hours while warming to 0°C.

-

Workup: Pour into ice water. Extract DCM layer. Dry over MgSO₄.

-

-

Advantage: Avoids the evolution of HCl gas; produces easily separable cyanuric acid byproducts.

Quality Control & Validation

You cannot rely on standard HPLC-UV for acyl fluorides due to rapid hydrolysis on the column. 19F NMR is the gold standard.

| Analytical Method | Expected Signal | Diagnostic Value |

| 19F NMR (CDCl₃) | δ +15 to +40 ppm (COF) | Distinctive carbonyl-fluorine shift. Differentiates from aryl fluorines (typically -100 to -120 ppm). |

| 1H NMR | Aromatic region only | Confirms integrity of the benzene ring; check for desymmetrization. |

| GC-MS | M+ peak (MW: ~194.5) | Confirm molecular weight. Note: Inject dry; wet needles cause hydrolysis to acid. |

Part 4: Safety & Handling (The HF Hazard)

CRITICAL WARNING: Acyl fluorides hydrolyze to release Hydrofluoric Acid (HF) and the parent benzoic acid. Standard acid chloride safety protocols are insufficient .

Hierarchy of Controls

-

Engineering: All handling must occur in a functioning fume hood or glovebox.

-

PPE: Neoprene or Nitrile/Silver Shield laminate gloves (Double gloved). Standard latex is permeable to HF.

-

Quenching: Never quench directly into water. Quench into a saturated Sodium Bicarbonate (NaHCO₃) or Calcium Gluconate solution to neutralize HF immediately.

Emergency Protocol (HF Exposure)

-

Skin Contact: Apply Calcium Gluconate Gel (2.5%) immediately. Do not wait for pain (which may be delayed).

-

Spill: Neutralize with calcium carbonate or lime.

Part 5: Synthetic Utility Pathway

Why go through the trouble of making the fluoride? The diagram below highlights the chemoselectivity advantages.

Figure 2: Synthetic utility of the acyl fluoride over the chloride.

References

Technical Guide: Safety and Handling of 2-Chloro-4,5-difluorobenzoyl fluoride

CAS Number: 101513-80-8 Synonyms: 2-Chloro-4,5-difluorobenzoic acid fluoride Role: Critical Intermediate in Fluoroquinolone Antibiotic Synthesis

Executive Summary & Strategic Importance

2-Chloro-4,5-difluorobenzoyl fluoride is a specialized electrophile used primarily in the synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin analogs) and polyaryl ketone polymers. Unlike its chloride analog, the acid fluoride offers unique reactivity profiles, often exhibiting higher stability toward certain nucleophiles while retaining high acylating power.

The Core Hazard: This compound presents a dual-threat mechanism. Upon contact with moisture (in air or tissue), it hydrolyzes to release Hydrofluoric Acid (HF) and 2-chloro-4,5-difluorobenzoic acid. Consequently, safety protocols must address both chemical burns (corrosivity) and systemic fluoride toxicity (hypocalcemia) . Standard acid chloride protocols are insufficient due to the HF generation.

Physicochemical Profile

Data derived from synthesis patent literature [1, 2].

| Property | Specification | Operational Implication |

| Physical State | Liquid | Requires syringe/cannula transfer techniques. |

| Boiling Point | 70–75°C @ 15 mmHg | Volatile under vacuum; risk of vapor inhalation during distillation. |

| Reactivity | Moisture Sensitive | Hydrolyzes rapidly to release HF fumes. |

| Appearance | Colorless to pale yellow | Visual detection of spills is difficult; indicator paper is essential. |

| Solubility | Soluble in DCM, THF, Sulfolane | Compatible with standard organic synthesis solvents. |

Hazard Analysis & Mechanism of Toxicity

The "Acid Fluoride" Specific Hazard

While acid chlorides release HCl upon hydrolysis, acid fluorides release HF. This distinction is critical for two reasons:

-

Deep Tissue Penetration: Unlike HCl, which causes immediate surface coagulative necrosis that limits penetration, HF molecules are lipophilic. They penetrate the stratum corneum before dissociating, causing deep-tissue liquefactive necrosis.

-

Systemic Toxicity: The released fluoride ions (

) chelate intracellular calcium (

Signal Word: DANGER

-

H310: Fatal in contact with skin (due to HF component).

-

H330: Fatal if inhaled.

Engineering Controls & PPE Matrix

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for selecting engineering controls based on the operation scale.

Figure 1: Engineering control decision tree. Note that distillation requires active scrubbing of exhaust gases.

Personal Protective Equipment (PPE)

-

Hand Protection: Double Gloving is Mandatory.

-

Inner: 4-mil Nitrile (tactility).

-

Outer: Silver Shield® (EVOH/PE laminate) or 8-mil Neoprene. Standard nitrile is permeable to HF over time.

-

-

Eye Protection: Chemical splash goggles AND a face shield. Safety glasses are inadequate against pressurized liquid sprays (e.g., from a clogged syringe).

-

Skin: Lab coat (Nomex/cotton blend preferred) + Chemical resistant apron.

Handling Protocol: Synthesis to Quench

Storage and Transfer

-

Storage: Store in a corrosion-resistant flammables cabinet. Secondary containment (polyethylene tray) is required to capture leaks. Glass containers are acceptable only if the compound is anhydrous; however, Teflon (PFA/FEP) containers are safer for long-term storage to prevent etching if hydrolysis occurs.

-

Transfer:

-

Do NOT pour. Use positive pressure transfer (cannula) or gastight syringes.

-

Ensure all glassware is oven-dried. Moisture triggers HF formation immediately.

-

Reaction Setup

When using 2-Chloro-4,5-difluorobenzoyl fluoride as an electrophile:

-

Venting: The reaction vessel must be vented through a scrubber containing 10% NaOH or saturated Calcium Carbonate (

) to neutralize any escaping acid halides. -

Solvent Choice: Use anhydrous non-nucleophilic solvents (DCM, THF, Toluene). Avoid protic solvents.

Quenching and Waste Disposal (The "Calcium Rule")

CRITICAL: Never quench acid fluorides with pure water. The rapid release of HF can create a toxic aerosol.

The Quench Protocol:

-

Prepare a "Quench Pot" containing a stirred slurry of Ice + Saturated Sodium Bicarbonate (

) + Calcium Chloride ( -

Why Calcium Chloride? It acts as a fluoride scavenger, precipitating fluoride ions as insoluble Calcium Fluoride (

), preventing them from remaining free in solution [3]. -

Add the reaction mixture dropwise to the Quench Pot.

-

Test pH to ensure basicity (pH > 9).

Figure 2: Safe quenching pathway utilizing Calcium sequestration.

Emergency Response: The "Gluconate" Imperative

Every lab handling this compound must have a Calcium Gluconate (2.5% Gel) kit immediately accessible.

Skin Exposure[1]

-

Immediate Action: Move to safety shower. Rinse with water for 5 minutes only . (Prolonged washing delays antidote application).

-

Antidote: Apply Calcium Gluconate gel liberally to the affected area. Massage it into the skin.

-

Medical: Seek emergency medical attention. Continue applying gel during transport.

Eye Exposure

-

Irrigate with water or saline for 15 minutes.

-

Do NOT apply calcium gluconate gel to the eye unless it is a specialized 1% solution specifically for ophthalmic use.

-

Transport to ER immediately.

References

-

European Patent Office. (1989). Fluorinated benzoyl compounds and process for their preparation.[5][6][7][8][9] Patent EP0303291B1. Link

-

World Intellectual Property Organization. (1993). Process for the preparation of fluorinated benzoic acids.[3][5][6][7][10][11] Patent WO1993009077A2. Link

-

Thermo Fisher Scientific. (2015). Safety Data Sheet: Benzoyl Fluoride.[12] (Used as surrogate for general acid fluoride hazards). Link

-

National Institutes of Health (PubChem). (2025). 2,4-Difluorobenzoyl chloride Compound Summary. (Structural analog data). Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 4. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 5. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. WO1993009077A2 - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. EP0303291B1 - Fluorinated benzoyl compounds - Google Patents [patents.google.com]

- 11. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. fishersci.com [fishersci.com]

solubility of 2-Chloro-4,5-difluorobenzoyl fluoride in organic solvents

An In-depth Technical Guide Solubility Profiling of 2-Chloro-4,5-difluorobenzoyl Fluoride: A Predictive and Experimental Framework for Process Chemistry

Abstract

2-Chloro-4,5-difluorobenzoyl fluoride is a highly reactive, fluorinated acyl fluoride that serves as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals. Its utility in organic synthesis is dictated by its behavior in various media, yet a comprehensive public dataset on its solubility in common organic solvents is notably absent. This technical guide provides a robust framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We move beyond simple data reporting to establish a first-principles approach, combining molecular structure analysis with a systematic, field-proven experimental methodology. This document details the theoretical underpinnings of its solubility, a strategic solvent selection process, a complete and self-validating experimental protocol for solubility determination, and critical safety considerations for handling this reactive intermediate.

Introduction: The Need for Precise Solubility Data

In modern chemical synthesis, particularly in the realms of pharmaceutical and materials science, the choice of solvent is paramount. It governs reaction kinetics, influences impurity profiles, and dictates the feasibility of downstream processing, including purification and crystallization. 2-Chloro-4,5-difluorobenzoyl fluoride, with its trifunctionalized aromatic ring and highly electrophilic acyl fluoride moiety, is an exemplary case. Its structural features suggest a nuanced solubility profile that is critical for its effective use.

The lack of published data necessitates a predictive and experimental approach. This guide is structured to empower the bench scientist to:

-

Predict Solubility: Analyze the molecular structure to form a rational hypothesis of its solubility behavior based on established chemical principles.

-

Select Solvents Systematically: Employ a logical screening panel that covers the full spectrum of solvent polarities.

-

Experiment Safely and Accurately: Execute a reliable experimental protocol to generate quantitative solubility data while adhering to stringent safety measures required for acyl fluorides.

-

Interpret Data Meaningfully: Translate raw data into actionable insights for process development and optimization.

Theoretical Assessment and Predictive Framework

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[1][2] This is governed by the intermolecular forces between the solute (2-Chloro-4,5-difluorobenzoyl fluoride) and the solvent.

Molecular Structure and Polarity Analysis

The structure of 2-Chloro-4,5-difluorobenzoyl fluoride is characterized by:

-

A Polar, Electron-Poor Aromatic Ring: The presence of three electronegative halogen atoms (two fluorine, one chlorine) withdraws electron density from the benzene ring, creating a significant molecular dipole.

-

A Highly Reactive Acyl Fluoride Group (-COF): This is a strongly polar functional group, capable of participating in strong dipole-dipole interactions. It is, however, a poor hydrogen bond acceptor compared to an acyl chloride and is highly susceptible to nucleophilic attack.

-

Lack of Hydrogen Bond Donors: The molecule cannot act as a hydrogen bond donor.

Prediction: Based on this structure, the compound is predicted to be a polar molecule. Therefore, it is expected to exhibit the highest solubility in polar aprotic solvents that can engage in strong dipole-dipole interactions without reacting with the acyl fluoride group.[1] Its solubility in non-polar solvents is expected to be low due to the mismatch in intermolecular forces. Polar protic solvents like water and alcohols are not suitable for dissolution as they will readily react with the acyl fluoride to form the corresponding carboxylic acid and hydrogen fluoride.[3][4]

Classification of Solvents

For a systematic study, solvents are categorized based on their polarity, which is often quantified by their dielectric constant.[1][5] A higher dielectric constant generally indicates higher polarity.

| Solvent Class | Key Characteristics | Examples | Predicted Interaction with Solute |

| Non-Polar | Low dielectric constant (<5), dominated by van der Waals forces.[5] | Hexane, Toluene, Diethyl Ether | Low solubility. Insufficient energy to overcome the solute's crystal lattice energy. |

| Polar Aprotic | High dielectric constant (>5), significant dipole moment, no O-H or N-H bonds.[1][5] | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High solubility. Strong dipole-dipole interactions between solvent and solute are favored. This is the ideal class for solubilization. |

| Polar Protic | High dielectric constant, contain O-H or N-H bonds capable of hydrogen bonding.[5] | Water, Methanol, Ethanol | Reactive. Not suitable for solubility measurement. Will undergo solvolysis. |

Systematic Solvent Selection for Screening

A carefully chosen panel of solvents is essential for building a comprehensive solubility profile. The selection should span the full range of polarities and include solvents commonly used in organic synthesis and purification. The following diagram illustrates the logical workflow for solvent selection.

Caption: Step-by-step workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Standards:

-

Accurately prepare a stock solution of 2-Chloro-4,5-difluorobenzoyl fluoride in a suitable polar aprotic solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

From this stock, prepare a series of calibration standards by serial dilution (e.g., 5, 10, 25, 50, 100, 250 µg/mL).

-

Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation and Equilibration:

-

Into an 8 mL glass vial equipped with a PTFE-lined cap, add a magnetic stir bar.

-

Accurately weigh approximately 50 mg of 2-Chloro-4,5-difluorobenzoyl fluoride into the vial.

-

Using a calibrated pipette, add 2.00 mL of the desired anhydrous solvent.

-

Seal the vial tightly and place it on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C ± 1 °C).

-

Stir the suspension vigorously for 24 hours to ensure equilibrium is reached. [6]Visually confirm that excess solid remains.

-

-

Sample Analysis:

-

After 24 hours, remove the vial and allow the solid to settle. For finer particles, centrifuge the vial at 5000 rpm for 10 minutes.

-

Carefully withdraw a 100 µL aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

Immediately dilute this aliquot into a known volume of Acetonitrile (e.g., 10.0 mL) to quench any potential reactivity and bring the concentration into the range of the calibration curve. This represents a 100-fold dilution.

-

Analyze the diluted sample by HPLC-UV under the same conditions as the standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample (C_diluted) in mg/mL.

-

Calculate the original concentration in the solvent (the solubility) using the formula:

-

Solubility (mg/mL) = C_diluted × Dilution Factor

-

Example: Solubility = C_diluted × 100

-

-

Data Presentation and Interpretation

All quantitative results should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Experimentally Determined Solubility of 2-Chloro-4,5-difluorobenzoyl Fluoride at 25°C

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Hexane | Non-Polar | 1.9 | < 1.0 | < 0.005 | Insoluble |

| Toluene | Non-Polar | 2.4 | ~5-10 | ~0.02-0.05 | Slightly Soluble |

| Diethyl Ether | Non-Polar | 4.3 | ~10-20 | ~0.05-0.10 | Sparingly Soluble |

| Dichloromethane | Polar Aprotic | 9.1 | > 100 | > 0.48 | Soluble |

| Ethyl Acetate | Polar Aprotic | 6.0 | > 100 | > 0.48 | Soluble |

| Tetrahydrofuran | Polar Aprotic | 7.5 | > 200 | > 0.96 | Freely Soluble |

| Acetone | Polar Aprotic | 21 | > 200 | > 0.96 | Freely Soluble |

| Acetonitrile | Polar Aprotic | 37.5 | > 200 | > 0.96 | Freely Soluble |

| Dimethylformamide | Polar Aprotic | 38 | > 200 | > 0.96 | Freely Soluble |

| Dimethyl Sulfoxide | Polar Aprotic | 47 | > 200 | > 0.96 | Freely Soluble |

| Methanol | Polar Protic | 33 | N/A | N/A | Reactive (Gas evolution) |

| Water | Polar Protic | 80 | N/A | N/A | Reactive (Violent) |

Note: Italicized values are predictive based on chemical principles and should be replaced with experimental data. The molecular weight of 2-Chloro-4,5-difluorobenzoyl fluoride (C₇H₂Cl₂F₂O) is 208.99 g/mol .[7]

Interpretation of Expected Results

The experimental data is expected to validate the initial theoretical assessment. A strong positive correlation should be observed between solvent polarity (specifically for aprotic solvents) and the solubility of the compound. The high solubility in solvents like THF, ACN, and DMF makes them excellent candidates for reaction media. Moderate solubility in DCM and EtOAc suggests their utility in chromatographic purification or extraction procedures. The confirmed reactivity with protic solvents underscores the critical need for anhydrous conditions during handling and reactions.

Conclusion

This guide provides a comprehensive, science-backed framework for determining the solubility of the reactive intermediate 2-Chloro-4,5-difluorobenzoyl fluoride. By integrating theoretical prediction with a rigorous and safe experimental protocol, researchers can generate the reliable data essential for optimizing synthetic routes, developing robust purification strategies, and accelerating the drug development pipeline. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for a wide range of other reactive and novel chemical entities where public data is unavailable.

References

-

Comparison of the polarity of organic solvents. (2022, October 13). Technology Network. Available at: [Link]

-

Avdeef, A., & Tsinman, K. (2018). Physics-Based Solubility Prediction for Organic Molecules. Molecular Pharmaceutics, 15(7), 2533–2553. Available at: [Link]

-

University of Rochester. Solvents and Polarity. Department of Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. Available at: [Link]

-

Wikipedia. (2024). Solvent. Available at: [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

University of California, Irvine. Solubility test for Organic Compounds. Available at: [Link]

-

Purdue University. Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. Available at: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

- Material Safety Data Sheet for a generic fluoride compound. Provided for general safety guidance on fluoride compounds.

-

U.S. Environmental Protection Agency. 2,4-Difluorobenzoyl chloride Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

PubChem. 2-chloro-4,5-difluorobenzoyl chloride. Available at: [Link]

Sources

- 1. Solvent - Wikipedia [en.wikipedia.org]

- 2. chem.ws [chem.ws]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-chloro-4,5-difluorobenzoyl chloride (C7H2Cl2F2O) [pubchemlite.lcsb.uni.lu]

Technical Guide: Medicinal Chemistry Applications of 2-Chloro-4,5-difluorobenzoyl Fluoride

The following technical guide details the medicinal chemistry applications of 2-Chloro-4,5-difluorobenzoyl fluoride , focusing on its critical role as a scaffold for fluoroquinolone antibiotics and its utility as a versatile acylating agent.

Executive Summary

2-Chloro-4,5-difluorobenzoyl fluoride (CAS 101513-80-8) is a specialized electrophilic building block used primarily in the synthesis of 6,7-difluoroquinolone antibiotics . As an acyl fluoride, it offers a distinct reactivity profile compared to its acyl chloride counterparts—providing enhanced stability toward hydrolysis while maintaining high reactivity toward enolates and nucleophiles. This balance is critical in the Grohe-Heitzer methodology, where it serves as the foundational aromatic core for blockbuster drugs such as Ciprofloxacin , Norfloxacin , and Enoxacin .

This guide analyzes the compound's physiochemical properties, delineates its primary application in constructing the fluoroquinolone pharmacophore, and provides validated protocols for its handling and reaction.

Chemical Profile & Reactivity

The utility of 2-Chloro-4,5-difluorobenzoyl fluoride stems from its unique substitution pattern and the specific nature of the acyl fluoride moiety.

Structural Analysis[1]

-

Acyl Fluoride (–COF): Unlike acyl chlorides, acyl fluorides are thermodynamically more stable due to the strength of the C–F bond (approx. 116 kcal/mol vs. 81 kcal/mol for C–Cl). However, they remain kinetically highly reactive toward "hard" nucleophiles (e.g., enolates, amines) and are less prone to side reactions like elimination or polymerization during storage.

-

2-Chloro Substituent: Positioned ortho to the carbonyl, this chlorine atom acts as the designated leaving group during the subsequent intramolecular

cyclization step. -

4,5-Difluoro Motif: These fluorine atoms are strategically placed to become the C-6 and C-7 positions of the final quinolone ring.

-

C-6 Fluorine: Essential for DNA gyrase binding and cell penetration (lipophilicity).

-

C-7 Fluorine: Serves as a reactive handle for a second

reaction to introduce solubilizing amines (e.g., piperazine).

-

Physiochemical Data

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 194.54 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~70-75°C @ 15 mmHg | Distillable under vacuum [1] |

| Reactivity | Moisture Sensitive | Hydrolyzes to benzoic acid derivative |

Primary Application: Synthesis of Fluoroquinolone Scaffolds

The most authoritative application of this compound is in the Grohe-Heitzer synthesis , a convergent route to 4-quinolones. This method is preferred over the Gould-Jacobs reaction for synthesizing 6,7-difluoroquinolones because it allows for regiospecific cyclization under milder conditions.

The Grohe-Heitzer Protocol

This workflow converts the benzoyl fluoride into the critical

Step-by-Step Mechanism:

-

Acylation: The benzoyl fluoride reacts with a magnesium enolate (typically magnesium bis(ethyl malonate)). The acyl fluoride is preferred here to minimize the formation of di-acylated byproducts.

-

Decarboxylation: Acid-catalyzed hydrolysis converts the acyl malonate to a benzoyl acetate (

-keto ester). -

Enamine Formation: Condensation with an orthoformate (e.g., triethyl orthoformate) and a primary amine (e.g., cyclopropylamine).

-

Cyclization (

): A base (NaH or

Visualization of the Pathway

The following diagram illustrates the transformation of 2-Chloro-4,5-difluorobenzoyl fluoride into the Ciprofloxacin core.

Figure 1: The Grohe-Heitzer synthesis pathway utilizing 2-Chloro-4,5-difluorobenzoyl fluoride to generate the fluoroquinolone core.

Experimental Protocols

The following protocols are synthesized from patent literature and standard organic synthesis methodologies [1, 2].

Synthesis of 2-Chloro-4,5-difluorobenzoyl Fluoride

While commercially available, it can be synthesized from the corresponding benzoic acid or chloride. The Halex (Halogen Exchange) reaction is the industry standard.

-

Reagents: 2-Chloro-4,5-difluorobenzoyl chloride, Potassium Fluoride (spray-dried), 18-Crown-6 (catalytic).

-

Solvent: Sulfolane or Acetonitrile.

-

Procedure:

-

Charge a reactor with 2-chloro-4,5-difluorobenzoyl chloride (1.0 eq).

-

Add dry KF (1.2 eq) and 18-Crown-6 (0.05 eq) in sulfolane.

-

Heat to 120-140°C for 4-6 hours. Monitor by GC for disappearance of chloride.

-

Workup: Distill the product directly from the reaction mixture under reduced pressure (bp ~70-75°C @ 15 mmHg).

-

Why this works: The high lattice energy of KCl drives the equilibrium toward the formation of the acyl fluoride.

-

C-Acylation of Malonate (Key Step)

This step demonstrates the advantage of the acyl fluoride—clean reaction with magnesium enolates.

-

Reagents: Magnesium turnings, Ethanol, Diethyl malonate, 2-Chloro-4,5-difluorobenzoyl fluoride.

-

Protocol:

-

Preparation of Mg(OEt)2: React Mg turnings (1.0 eq) with absolute EtOH and catalytic

to generate magnesium ethoxide in situ. -

Enolate Formation: Add diethyl malonate (1.0 eq) to the magnesium ethoxide solution. Stir at 50-60°C for 2 hours.

-

Acylation: Cool to 0°C. Add 2-Chloro-4,5-difluorobenzoyl fluoride (1.0 eq) dropwise.

-

Reaction: Stir at room temperature for 3 hours.

-

Workup: Quench with dilute

. Extract with toluene. -

Self-Validation: The disappearance of the acyl fluoride peak (approx 1800 cm⁻¹ IR or by GC) confirms conversion.

-

Advanced Utility: Why Fluoride?

In high-precision medicinal chemistry, the choice of the acyl fluoride over the chloride is deliberate.

-

Selectivity: Acyl fluorides are less reactive toward neutral oxygen nucleophiles (like water or alcohols) but highly reactive toward charged carbon nucleophiles (enolates). This allows for easier handling in non-anhydrous conditions compared to acyl chlorides.

-

Atom Economy: In the Halex preparation, the byproduct is KCl, which is non-toxic and easily removed.

-

Stability: Acyl fluorides do not evolve HCl gas upon storage, reducing corrosion of storage vessels and improving shelf-life.

Safety & Handling

Hazard Class: Corrosive, Lachrymator. Specific Danger: Hydrolysis releases Hydrogen Fluoride (HF) .

-

Engineering Controls: All operations must be performed in a functioning fume hood. Glassware should be rinsed with a saturated sodium bicarbonate solution immediately after use to neutralize any generated HF.

-

PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.

-

First Aid: Calcium gluconate gel must be available on-site in case of skin exposure.

References

-

Process for the preparation of fluorinated benzoic acids. (1993). World Intellectual Property Organization, WO1993009077A2.[1] Link

-

Fluorinated benzoyl compounds. (1989). European Patent Office, EP0303291B1. Link

-

Benzoyl fluoride. (2023).[2][3] Organic Syntheses, Coll.[3][4] Vol. 5, p.66. Link

-

Reactivity of Enolate Ions. (2024). Chemistry LibreTexts. Link

Sources

use of 2-Chloro-4,5-difluorobenzoyl fluoride as a building block in agrochemical synthesis

Strategic Utilization in Next-Generation Agrochemical Synthesis

Executive Summary

2-Chloro-4,5-difluorobenzoyl fluoride (CAS: Derived from acid 110877-64-0) represents a specialized class of electrophilic building blocks known as "polyfluorinated acyl fluorides."[1] Unlike its acid chloride counterparts, this compound offers a unique balance of thermal stability and tunable reactivity , making it indispensable in the synthesis of fluoro-quinolone antibiotics (veterinary/agrochemical) and emerging pyrazole-based herbicides.[1][2]

Its primary value lies in the "Halex Efficiency" : industrial synthesis of fluorinated aromatics often employs Potassium Fluoride (KF) exchange at high temperatures.[1][2] This process naturally converts acyl chlorides to acyl fluorides.[2] Utilizing the acyl fluoride directly—rather than back-converting to the chloride—improves atom economy, reduces unit operations, and leverages the unique soft-nucleophile selectivity of the C-F bond.

Chemical Foundation & Reactivity Profile[1][2]

1.1 The Acid Fluoride Advantage

In high-value agrochemical synthesis, acid fluorides are increasingly preferred over acid chlorides for three mechanistic reasons:

-

Hydrolytic Stability: The C-F bond is stronger (approx. 116 kcal/mol) than the C-Cl bond (81 kcal/mol), making the compound less sensitive to ambient moisture during handling and storage.[1][2]

-

Selectivity: Acid fluorides are "harder" electrophiles.[2] They react cleanly with silyl enol ethers and organolithiums without the vigorous background decomposition often seen with acid chlorides.[2]

-

Atom Economy in Halex Processes: Since the ring fluorination (Cl

F exchange) uses KF, the acyl group is inevitably converted to –COF.[1][2] Using this product directly avoids the wasteful step of converting –COF

1.2 Structural Reactivity

The 2-chloro-4,5-difluoro substitution pattern is strategic:

-

4-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (

) due to being para to the carbonyl group.[1][2] This allows for the introduction of diverse amines (e.g., piperazines) later in the synthesis.[1][2] -

5-Fluoro Position: Meta to the carbonyl; generally stable, providing lipophilicity and metabolic resistance.[2]

-

2-Chloro Position: Provides steric bulk (ortho effect) which forces the carbonyl out of planarity in some transition states, influencing stereoselectivity.[1][2] It also serves as a handle for potential Pd-catalyzed cross-couplings.

Primary Application: Quinolone Core Construction

The most authoritative application of this building block is in the synthesis of 6,7-difluoro-substituted quinolone scaffolds, used extensively as veterinary antibiotics and increasingly investigated for crop bactericides.

2.1 The Gould-Jacobs Type Synthesis

The classic route involves the acylation of a malonate ester, followed by condensation and cyclization.[2] The use of the acid fluoride here is critical for controlling the rate of acylation and minimizing double-acylation byproducts.

Mechanism:

-

Activation: Magnesium ethoxide generates the magnesium enolate of diethyl malonate.[2]

-

Acylation: The enolate attacks the carbonyl of 2-chloro-4,5-difluorobenzoyl fluoride. The fluoride leaves as

, driving the reaction.[2] -

Cyclization: Subsequent steps involving triethyl orthoformate and an amine (e.g., cyclopropylamine) build the pyridine ring.[1][2]

2.2 Emerging Use: Pyrazole Herbicides

Recent patent literature suggests this moiety is a precursor for pyrazole-carboxamide herbicides . The benzoyl fluoride is reduced to the aldehyde or reacted with hydrazine derivatives to form the pyrazole core, where the 4,5-difluoro motif provides essential binding affinity to enzymes like Protoporphyrinogen Oxidase (PPO).[2]

Experimental Protocol: Acylation of Diethyl Malonate

Context: This protocol describes the critical C-C bond formation step using the acid fluoride.

Reagents:

-

2-Chloro-4,5-difluorobenzoyl fluoride (1.0 eq)[1]

-

Magnesium ethoxide (

) (1.2 eq)[1][2] -

Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology: